molecular formula C6H12ClNO B7856147 (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride

(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B7856147
M. Wt: 149.62 g/mol
InChI Key: XADOTNAXKKFKDY-KNCHESJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride: is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various synthetic and analytical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including enantioselective construction methods. One common approach involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. Reaction conditions typically include the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods: On an industrial scale, the production of (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride involves large-scale synthesis processes that optimize yield and purity. These methods often employ advanced chemical engineering techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and reactivity.

Common Reagents and Conditions: Reagents commonly used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions include oxidized and reduced derivatives, as well as substituted analogs of the original compound. These products are often used in further research and development.

Scientific Research Applications

(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride: has a wide range of applications in scientific research:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular structures.

  • Biology: It serves as a tool in biochemical studies, aiding in the understanding of biological processes and pathways.

  • Medicine: The compound has potential therapeutic applications, including the development of new drugs and treatments.

  • Industry: It is utilized in various industrial processes, such as the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound's unique structure allows it to bind to certain receptors and enzymes, modulating their activity and influencing biological processes.

Comparison with Similar Compounds

(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride: is compared with other similar compounds, such as 8-oxa-3-azabicyclo[3.2.1]octane and 2-oxa-7-azaspiro[3.5]nonane oxalate . These compounds share structural similarities but differ in their functional groups and reactivity, highlighting the uniqueness of this compound.

Properties

IUPAC Name

(1S,5R)-8-oxa-3-azabicyclo[3.2.1]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-2-6-4-7-3-5(1)8-6;/h5-7H,1-4H2;1H/t5-,6+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADOTNAXKKFKDY-KNCHESJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC1O2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CNC[C@@H]1O2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 2
(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 3
(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 4
(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 5
(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 6
(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.